3-(Benzyloxy)-1H-pyrrole-2-carbonitrile

Medicinal Chemistry Organic Synthesis Intermediate Sourcing

3-(Benzyloxy)-1H-pyrrole-2-carbonitrile, also designated as 3-phenylmethoxy-1H-pyrrole-2-carbonitrile, is a heterocyclic building block in the pyrrole-2-carbonitrile class. It incorporates a benzyloxy protecting group at the 3-position, which is commonly employed to mask a hydroxyl functionality during synthetic sequences.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 61893-87-6
Cat. No. B12886323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-1H-pyrrole-2-carbonitrile
CAS61893-87-6
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(NC=C2)C#N
InChIInChI=1S/C12H10N2O/c13-8-11-12(6-7-14-11)15-9-10-4-2-1-3-5-10/h1-7,14H,9H2
InChIKeyXVYZQAWBUIUEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-1H-pyrrole-2-carbonitrile (CAS 61893-87-6): Core Chemical Profile and Procurement Baseline


3-(Benzyloxy)-1H-pyrrole-2-carbonitrile, also designated as 3-phenylmethoxy-1H-pyrrole-2-carbonitrile, is a heterocyclic building block in the pyrrole-2-carbonitrile class . It incorporates a benzyloxy protecting group at the 3-position, which is commonly employed to mask a hydroxyl functionality during synthetic sequences [1]. This compound is principally utilized as a protected intermediate in pharmaceutical and agrochemical research, where the controlled deprotection of the benzyloxy group to the corresponding 3-hydroxy derivative is a strategic step [2].

Why Generic Substitution Fails for 3-(Benzyloxy)-1H-Pyrrol-2-Carbonitrile in Synthesis


Direct substitution of 3-(benzyloxy)-1H-pyrrole-2-carbonitrile with other pyrrole-2-carbonitrile analogs or non-protected derivatives is fundamentally precluded by the specific synthetic role of the benzyloxy moiety. This group is not an inert substituent but a designed protecting group whose presence enables orthogonal synthetic strategies. Using a 3-hydroxy-pyrrole-2-carbonitrile (CAS 1192154-53-2) instead would introduce an unprotected nucleophilic site, leading to poor regioselectivity and unwanted side reactions during subsequent chemical steps . Similarly, substituting with a differently O-protected analog (e.g., methyl or MOM) would alter the critical deprotection conditions, impacting yield and functional group tolerance [1]. The procurement alternative must retain the exact benzyloxy group to ensure fidelity to a validated synthetic route [2].

Quantitative Differentiation Guide for 3-(Benzyloxy)-1H-pyrrole-2-carbonitrile


Molecular Weight and Heavy Atom Count vs. 3-Hydroxy Analog

The target compound possesses a molecular weight of 198.22 g/mol and 15 heavy atoms, significantly higher than its direct deprotected analog, 3-hydroxy-1H-pyrrole-2-carbonitrile (MW: 108.1 g/mol, 8 heavy atoms). This 83.4% increase in mass and the added aromatic ring directly influence purification properties and lipophilicity, making the protected form easier to handle in organic phases during aqueous workup .

Medicinal Chemistry Organic Synthesis Intermediate Sourcing

Rotatable Bond Count as a Steric Parameter

3-(Benzyloxy)-1H-pyrrole-2-carbonitrile has 3 rotatable bonds, compared to 0 for the unsubstituted pyrrole-2-carbonitrile core or 1 for the 3-hydroxy analog. This conformational flexibility, dictated by the benzyloxy side chain, can be crucial for fitting into a specific enzyme binding pocket. The increased degrees of freedom directly affect the entropy of binding in biochemical assays, differentiating it from simpler scaffolds .

Computational Chemistry Drug Design Chemical Property Prediction

Synthetic Utility as a Protected Building Block per Patent Literature

The US patent US7399870B2, which defines key processes for pyrrole-2-carbonitriles, highlights the criticality of specific protecting groups on the pyrrole nitrogen and oxygen atoms to achieve viable yields in coupling reactions. While the patent exemplifies N-methyl and other N-substituted pyrrole-2-carbonitriles, it establishes that 3-oxy-substituted pyrrole-2-carbonitriles, specifically those where the oxygen is functionalized as a benzyloxy group, are the preferred substrates for generating reactive intermediates for biaryl synthesis [1]. This route is not efficiently replicated by simple 3-alkoxy or 3-hydroxy analogs, which lead to significant yield erosion due to competing side reactions [1].

Process Chemistry Patent Intermediate Protecting Group Strategy

Purity Specification Benchmarking vs. Core Scaffold

The commercially prevalent purity specification for 3-(benzyloxy)-1H-pyrrole-2-carbonitrile from specialized suppliers is typically 95-98%, which aligns with the requirements for a research intermediate. In contrast, simpler, unfunctionalized pyrrole-2-carbonitrile is widely available at >99% purity from bulk chemical suppliers. The accepted lower purity window for the more complex benzyloxy derivative reflects the additional synthetic steps and purification challenges introduced by the protecting group, and buyers must plan for analytical confirmation upon receipt .

Analytical Chemistry Compound Management Procurement Specification

Highest-Value Application Scenarios for 3-(Benzyloxy)-1H-Pyrrol-2-Carbonitrile


Scale-Up of a Patent-Protected Kinase Inhibitor Fragment

When scaling the synthesis of a lead series described in US7399870B2 where the SAR mandates a free 3-hydroxy group at the last step, 3-(benzyloxy)-1H-pyrrole-2-carbonitrile is the required late-stage intermediate. The benzyl group remains on through Suzuki or Sonogashira couplings, and its hydrogenolysis to the active phenol is a final, high-yielding step. Procuring the benzyl-protected variant here is non-negotiable for process fidelity [1].

Focused Library Synthesis for CHK1 or JAK Kinase Programs

In a medicinal chemistry program targeting checkpoint kinase 1 (CHK1) or JAK family kinases, the pyrrole-2-carbonitrile core is a known hinge-binding motif. The 3-benzyloxy derivative offers a distinct vector for exploring the ribose pocket. Its specific conformational profile (3 rotatable bonds), identifies it as a key monomer for generating diversity in a parallel synthesis array. A procurement order for this exact CAS number ensures that the library enumeration matches the design hypothesis [1].

Development of a Regioselective Electrophilic Substitution Protocol

For a process chemistry group optimizing the large-scale preparation of a 4,5-disubstituted pyrrole-2-carbonitrile, 3-(benzyloxy)-1H-pyrrole-2-carbonitrile serves as the substrate for directed ortho-metalation or electrophilic substitution studies. The benzyloxy group's steric and electronic influence on the pyrrole ring's C-4 and C-5 positions is distinct from a 3-hydroxy or 3-methoxy group, making it the essential starting material for generating a unique substitution pattern [1].

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